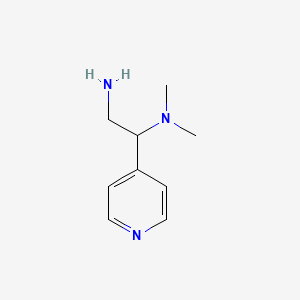

2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine

Descripción general

Descripción

2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is an organic compound that features both a dimethylamino group and a pyridine ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine typically involves the reaction of a pyridine derivative with a dimethylamino reagent. One common method might include the alkylation of 4-pyridylamine with a dimethylaminoalkyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions that can be performed under controlled conditions to ensure high yield and purity. This might include continuous flow synthesis or batch processing with rigorous quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.

Reduction: Reduction reactions might reduce the pyridine ring to a piperidine ring.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the dimethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of piperidine derivatives.

Substitution: Various substituted pyridine or dimethylamino derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Drug Discovery and Development

This compound plays a crucial role as a building block in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its ability to interact with neurotransmitter systems makes it a valuable candidate for developing drugs that target conditions such as depression, anxiety, and other cognitive impairments. Researchers have utilized it to create ligands and inhibitors that modulate receptor activity, showcasing its potential in drug discovery efforts .

Case Study: Neurological Drug Candidates

In studies focusing on the synthesis of novel compounds for neurological applications, this compound has been incorporated into various drug candidates. These candidates have demonstrated promising results in preclinical trials, indicating effective modulation of neurotransmitter pathways .

Chemical Synthesis

Reagent in Organic Chemistry

The compound is employed as a reagent in organic synthesis, facilitating the formation of complex molecules. Its unique structure allows for selective reactions that are beneficial in creating new compounds. For instance, it can be used in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry .

Table: Comparison of Synthetic Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Organic Synthesis | Reagent for complex molecule formation | Heterocycles |

| Ligand Development | Building blocks for ligands | Receptor modulators |

| Polymer Chemistry | Enhancing properties of polymer materials | Advanced coatings |

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound is utilized to study enzyme interactions and cellular processes. It provides insights into metabolic pathways and potential therapeutic targets. Its ability to influence enzyme activity makes it a valuable tool for researchers investigating biochemical mechanisms underlying diseases .

Case Study: Metabolic Pathway Analysis

Research involving metabolic pathways has shown that this compound can modulate specific enzyme activities, leading to altered metabolic profiles in cellular models. This modulation has implications for understanding disease mechanisms and identifying new therapeutic targets .

Material Science

Development of Advanced Materials

The compound is explored in material science for developing advanced materials such as polymers and coatings. Its unique chemical properties enhance material performance, making it suitable for applications requiring durability and chemical resistance .

Example Applications:

- Coatings: Used in protective coatings that require enhanced adhesion and resistance to environmental factors.

- Polymers: Incorporated into polymer formulations to improve mechanical properties.

Analytical Chemistry

Standardization in Chemical Analysis

In analytical chemistry, this compound serves as a standard in various analytical methods. Its use improves the accuracy of measurements in chemical analyses, which is crucial for quality control in manufacturing processes .

Applications in Quality Control:

- Calibration Standards: Used to calibrate instruments for precise measurements.

- Reference Material: Acts as a reference material for validating analytical methods.

Mecanismo De Acción

The mechanism of action of 2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(N,N-Dimethylamino)-2-(pyridin-3-YL)ethylamine

- 2-(N,N-Dimethylamino)-2-(pyridin-2-YL)ethylamine

Uniqueness

The position of the dimethylamino group and the pyridine ring can significantly influence the compound’s reactivity and biological activity. The 4-position pyridine derivative might have different binding affinities and reactivity compared to its 2- or 3-position counterparts.

Actividad Biológica

2-(N,N-Dimethylamino)-2-(pyridin-4-YL)ethylamine is a compound that has garnered attention in various fields, particularly in pharmaceutical development and biochemical research. This article provides an overview of its biological activities, synthesis, and applications based on diverse sources.

- Molecular Formula : C11H16N2

- Molecular Weight : 176.26 g/mol

- Structure : The compound features a pyridine ring, which contributes to its biological activity by enabling interactions with various biological targets.

1. Pharmaceutical Applications

The compound is primarily utilized in the development of drugs targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it a valuable candidate for research focused on conditions such as depression and anxiety.

- Mechanism of Action : It is believed to modulate neurotransmitter receptors, particularly those involved in glutamatergic signaling, which is crucial for cognitive functions and mood regulation .

3. Antioxidant Properties

In vitro studies have explored the antioxidant capabilities of similar compounds, suggesting that the presence of the dimethylamino group may enhance radical scavenging activity, which is beneficial for cellular protection against oxidative stress .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available pyridine derivatives. The synthetic pathways are crucial for producing this compound in sufficient quantities for biological evaluation.

- Synthetic Route Example : A common method involves the reaction of pyridine with an appropriate amine under controlled conditions to yield the desired product with high purity .

Research Findings

Recent studies have highlighted the compound's potential as a lead structure for developing new therapeutic agents:

- Anti-cancer Activity : Preliminary investigations into similar compounds have shown significant anti-proliferative effects against human cancer cell lines such as HepG2 and A549, indicating that structural modifications can lead to enhanced biological activity .

- Neuroprotective Effects : The compound's interaction with NMDA receptors suggests potential neuroprotective effects, making it a candidate for further research in neuropharmacology .

Propiedades

IUPAC Name |

N,N-dimethyl-1-pyridin-4-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(2)9(7-10)8-3-5-11-6-4-8/h3-6,9H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPUPYCUQJHUPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.